1-(5-(Perfluorophenyl)furan-2-yl)ethan-1-one
Description
1-(5-(Perfluorophenyl)furan-2-yl)ethan-1-one is a fluorinated aromatic ketone characterized by a furan ring substituted at the 5-position with a perfluorophenyl group (C₆F₅) and an acetyl group at the 2-position. This compound is of interest due to the electron-withdrawing nature of the perfluorophenyl group, which enhances stability and influences reactivity in organic transformations.
Key structural features include:
- Furan backbone: Provides aromaticity and planar geometry.
- Perfluorophenyl substituent: Introduces strong electron-withdrawing effects and hydrophobicity.
- Acetyl group: Acts as a reactive site for nucleophilic additions or condensations.
Properties
Molecular Formula |
C12H5F5O2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
1-[5-(2,3,4,5,6-pentafluorophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H5F5O2/c1-4(18)5-2-3-6(19-5)7-8(13)10(15)12(17)11(16)9(7)14/h2-3H,1H3 |
InChI Key |
YEDRUEIZYSWXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Biological Activity
1-(5-(Perfluorophenyl)furan-2-yl)ethan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula . Its structure includes a furan ring substituted with a perfluorophenyl group, which contributes to its unique properties.
Biological Activity Overview
Recent studies have shown that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Many fluorinated compounds have been reported to exhibit significant anticancer activity. For instance, fluorinated derivatives of furan have shown inhibitory effects on cancer cell proliferation.
- Antimicrobial Activity : The presence of fluorine in organic compounds often enhances their antimicrobial properties, making them effective against various pathogens.
The biological activities of this compound may be attributed to several mechanisms:
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer metabolism or pathogen survival.
Anticancer Activity
A study on fluorinated furan derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells). The study highlighted the importance of the perfluorophenyl group in enhancing cytotoxicity compared to non-fluorinated analogs .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Fluorinated Furan Derivative A | 4.5 | A549 |
| Fluorinated Furan Derivative B | 3.2 | SK-MEL-2 |
Antimicrobial Activity
Research has indicated that fluorinated compounds can exhibit broad-spectrum antimicrobial activity. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups (e.g., C₆F₅, Cl): Increase thermal stability and resistance to oxidation. For example, the perfluorophenyl derivative exhibits higher melting points compared to non-fluorinated analogs due to enhanced intermolecular interactions .
- Electron-donating groups (e.g., NH₂, OCH₃): Improve solubility in polar solvents but reduce thermal stability. The 2-aminophenyl derivative (C₁₂H₁₁NO₂) shows increased water solubility .
Research Findings and Data Tables
Table 1: Comparative Spectroscopic Data
Table 2: Thermal and Solubility Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
